3-Bromopyrimido[1,2-a]benzimidazole
Overview
Description
“3-Bromopyrimido[1,2-a]benzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They are known to exhibit various types of biological activity, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
Molecular Structure Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Chemical Reactions Analysis
Benzimidazoles interrupt parasite energy metabolism by binding to tubulin, thereby disrupting microtubular cell structure and preventing nutrient uptake and other functions .
Physical And Chemical Properties Analysis
Physical properties of benzimidazole derivatives include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiproliferative Activity :3-Bromopyrimido[1,2-a]benzimidazole derivatives have been synthesized through various reactions with selected halogeno β-diketones and other compounds, resulting in derivatives that demonstrated antiproliferative activity against human cancer cell lines in vitro (Nawrocka et al., 2005).
Antibacterial and Antifungal Properties :Benzimidazole derivatives, including those with structures related to 3-Bromopyrimido[1,2-a]benzimidazole, have shown notable efficiency against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, and even against the human liver cancer cell line (HepG2) (Khalifa et al., 2018). Moreover, certain benzimidazole derivatives have exhibited substantial antifungal activity against species like Candida and Aspergillus (Khabnadideh et al., 2012).
Pharmacological Potential
Antiviral Activity :Derivatives of benzimidazole, similar in structure to 3-Bromopyrimido[1,2-a]benzimidazole, have demonstrated significant antiviral activity. For example, certain compounds within this class have been identified as potent inhibitors of human cytomegalovirus replication, showcasing a unique mode of action distinct from other antiviral compounds (Biron et al., 2002). Furthermore, benzimidazole-pyrimidine conjugates have been noted for their potent antitumor properties (Abdel-Mohsen et al., 2010).
Mechanistic Insights and Molecular Docking Studies
Molecular Docking Studies :Molecular docking studies involving benzimidazole derivatives have provided insights into the interaction of these compounds with microbial proteins, aiding in the understanding of their antimicrobial efficacy (Sethi et al., 2016).
Safety And Hazards
Future Directions
The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic . Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .
properties
IUPAC Name |
3-bromopyrimido[1,2-a]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDSLZOKLRXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651690 | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrimido[1,2-a]benzimidazole | |
CAS RN |
1000932-35-3 | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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